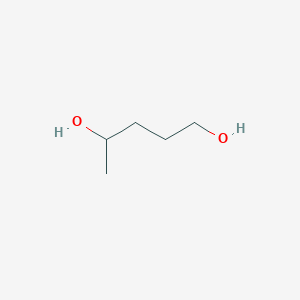

1,4-Pentanediol

Description

Properties

IUPAC Name |

pentane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOBUAZSRIOKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870727 | |

| Record name | Pentane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-95-9 | |

| Record name | 1,4-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane-1,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,4-Pentanediol from Biomass: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The transition towards a bio-based economy necessitates the development of sustainable routes to valuable platform chemicals and their derivatives. 1,4-Pentanediol (1,4-PDO), a versatile C5 diol, is a key building block for polyesters, polyurethanes, and other specialty chemicals. This technical guide provides a comprehensive overview of the primary synthesis pathways for producing 1,4-PDO from biomass-derived feedstocks, focusing on the conversion of furfural (B47365) and levulinic acid. This document details catalytic strategies, experimental protocols, and quantitative performance data to aid researchers in this burgeoning field.

Synthesis of this compound from Furfural

Furfural, readily obtainable from the hemicellulose fraction of lignocellulosic biomass, is a primary platform molecule for the synthesis of 1,4-PDO. The conversion typically involves a cascade of reactions including hydrogenation, ring-opening, and further reduction. A variety of catalytic systems, primarily bifunctional catalysts possessing both metal and acid sites, have been developed to facilitate this transformation.

Catalytic Performance Data

The following table summarizes the performance of various catalytic systems for the conversion of furfural and its derivatives to this compound.

| Catalyst | Support | Substrate | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | 1,4-PDO Yield (%) | Reference |

| Ru-6.3FeOx/AC + Amberlyst-15 | Activated Carbon | Furfural | Water/Ethanol | 80 | - | - | - | 86 | [1] |

| Bulk Ni3Sn2 | - | Furfural | Ethanol/H2O | 160 | 3.0 | 12 | 100 | 87 | [2] |

| RNi-Sn(1.4)/AA | Amorphous Alumina | Furfural | - | 160 | 3.0 | 12 | - | 87 | [3] |

| Cu/SiO2 | Silicon Dioxide | Furfural | Ethanol | 120 | - | - | - | 86.2 | |

| Ru/CMK-3 | Ordered Mesoporous Carbon | Furfural | Water | 80 | H2/CO2 | - | - | 90 | |

| CuMgAl | Layered Double Hydroxide | Furfuryl Alcohol | - | - | - | - | - | 94.3 | [4] |

| 1% Rh/OMS-2 | Octahedral Molecular Sieve | Furfural | - | 160 | 3.0 | 8 | ~100 | 87 (selectivity) | [5] |

Reaction Pathway from Furfural

The conversion of furfural to this compound is a multi-step process. The primary pathway involves the initial hydrogenation of the aldehyde group in furfural to form furfuryl alcohol. Subsequently, the furan (B31954) ring is opened and further hydrogenated to yield this compound. An alternative route involves the rearrangement of furfuryl alcohol to other intermediates before hydrogenation.

References

- 1. Catalytic production of this compound from furfural in a fixed-bed system under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Rational design for the fabrication of bulk Ni3Sn2 alloy catalysts for the synthesis of this compound from biomass-derived furfural without acidic co-catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unravelling the one-pot conversion of biomass-derived furfural and levulinic acid to this compound catalysed by supported RANEY® Ni–Sn alloy catalys ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06135F [pubs.rsc.org]

- 4. Continuous production of this compound from ethyl levulinate and industrialized furfuryl alcohol over Cu-based catalysts - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 5. Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 1,4-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentanediol (CAS No: 626-95-9), a five-carbon diol, is a versatile chemical intermediate with growing significance in the chemical and pharmaceutical industries. Its utility as a building block for various polymers, including polyesters and poly(ortho esters), makes it a compound of interest for applications in drug delivery systems, biodegradable plastics, and as a green solvent. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its current applications, particularly within the pharmaceutical landscape.

Chemical and Physical Properties

This compound is a colorless, viscous, and hygroscopic liquid. It is characterized by the presence of two hydroxyl groups at the 1 and 4 positions of a pentane (B18724) backbone. This structure imparts its solubility in water and other polar organic solvents.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | Pentane-1,4-diol | |

| Synonyms | (±)-1,4-Pentanediol, 1,4-Dihydroxypentane | |

| CAS Number | 626-95-9 | |

| Molecular Formula | C₅H₁₂O₂ | |

| Molecular Weight | 104.15 g/mol | |

| Appearance | Colorless, viscous liquid | |

| Density | 0.986 g/mL at 25 °C | |

| Boiling Point | 72-73 °C at 0.03 mmHg | |

| 202 °C (Normal Boiling Point) | ||

| Melting Point | 50.86 °C (estimate) | |

| Flash Point | >113 °C (>235.4 °F) | |

| Refractive Index (n20/D) | 1.447 | |

| Solubility | Soluble in water, chloroform, and methanol (B129727) (sparingly) | |

| LogP (Octanol/Water) | 0.13970 |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum Type | Key Features and Peaks | Reference(s) |

| ¹H NMR | Spectra available in CDCl₃. | |

| ¹³C NMR | Spectra available in CDCl₃. | |

| IR (Liquid Film) | Key absorptions corresponding to O-H and C-O stretching. | |

| Mass Spectrometry (EI) | Mass spectrum data available from NIST. | |

| Raman | Spectra available. |

Synthesis and Purification

This compound can be synthesized from various renewable feedstocks, positioning it as a valuable bio-based chemical. A prominent route involves the hydrogenation of γ-valerolactone (GVL), which itself is derived from lignocellulosic biomass.

Synthesis Pathway from γ-Valerolactone (GVL)

The conversion of GVL to this compound is a key reaction in biorefinery processes. It involves the ring-opening and hydrogenation of the lactone.

spectroscopic data analysis of 1,4-Pentanediol (NMR, IR, Mass Spec)

This guide provides an in-depth analysis of 1,4-Pentanediol using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these methods for molecular characterization and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.70 | Broad s | 2H | - | OH |

| 3.78 | m | 1H | - | H-4 |

| 3.59 | m | 2H | - | H-1 |

| 1.62 | m | 2H | - | H-2 |

| 1.51 | m | 2H | - | H-3 |

| 1.17 | d | 3H | 6.2 | H-5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 67.5 | C-4 |

| 62.5 | C-1 |

| 36.0 | C-3 |

| 28.9 | C-2 |

| 23.3 | C-5 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3500-3200 | Strong, Broad | O-H | Stretching (H-bonded) |

| 2950-2850 | Strong | C-H | Stretching (Alkane) |

| 1465 | Medium | -CH₂- | Bending |

| 1375 | Medium | -CH₃ | Bending |

| 1300-1000 | Strong | C-O | Stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 104 | Low | [M]⁺ (Molecular Ion) |

| 89 | Low | [M - CH₃]⁺ |

| 71 | High | [M - CH₃ - H₂O]⁺ |

| 45 | Very High | [CH₃CHOH]⁺ |

| 42 | High | [C₃H₆]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment is utilized.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: 10-12 ppm

-

-

Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).

-

Pulse Program: A standard proton-decoupled ¹³C experiment is performed.

-

Acquisition Parameters:

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-220 ppm.

-

-

Processing: The FID is processed with an exponential line broadening of 1-2 Hz. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

-

A small drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

FTIR-ATR Analysis:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is first collected.

-

The sample spectrum is then acquired over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

-

A dilute solution of this compound is prepared by dissolving a small amount of the sample in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

The final concentration is typically in the range of 10-100 µg/mL.

Electron Ionization (EI) Mass Spectrometry:

-

Instrument: A mass spectrometer with an electron ionization source, often coupled with a Gas Chromatography (GC) system for sample introduction.

-

GC-MS Parameters (if applicable):

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature ramp from a low starting temperature (e.g., 60 °C) to a higher final temperature (e.g., 250 °C) is used to ensure volatilization and separation from any impurities.

-

-

MS Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 200-250 °C.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is compared with known fragmentation pathways for alcohols.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra confirm the carbon skeleton and the connectivity of the protons. The IR spectrum identifies the key functional groups, namely the hydroxyl and alkyl C-H bonds. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns that are consistent with the structure of this compound. This integrated analytical approach is fundamental for the unambiguous structural confirmation of small molecules in various scientific and industrial applications.

An In-depth Technical Guide to 1,4-Pentanediol: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Pentanediol (CAS No: 626-95-9) is a dihydric alcohol that is gaining significant interest as a versatile chemical intermediate, particularly in the synthesis of polymers and specialty chemicals.[1] Its molecular structure, featuring hydroxyl groups at the first and fourth positions of a five-carbon chain, allows for a range of chemical transformations, making it a valuable building block. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis from renewable resources, spectroscopic data, and a summary of its current and potential applications relevant to chemical research and development.

Molecular Structure and Identification

This compound is a chiral molecule, existing as a racemic mixture unless synthesized through stereospecific routes. Its fundamental identifiers and molecular structure are outlined below.

Chemical Structure:

Molecular Formula: C₅H₁₂O₂[2]

IUPAC Name: Pentane-1,4-diol[2]

CAS Number: 626-95-9[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Weight | 104.15 g/mol | |

| Appearance | Clear, colorless, oily liquid | [1] |

| Boiling Point | 72-73 °C at 0.03 mmHg (0.04 hPa) | [3] |

| Density | 0.986 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.447 | |

| Flash Point | >113 °C (closed cup) | [3] |

| Vapor Pressure | Temperature-dependent; e.g., ~0.2 kPa at 413.1 K | [4] |

| Solubility | Miscible with water | [5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following tables summarize its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| ¹H NMR | 1.15 | Doublet | -CH₃ | [4] |

| ¹H NMR | 1.40-1.65 | Multiplet | -CH₂-CH₂- | [4] |

| ¹H NMR | 3.60 | Triplet | -CH₂-OH | [4] |

| ¹H NMR | 3.75 | Sextet | -CH(OH)- | [4] |

| ¹³C NMR | 23.3 | Singlet | -CH₃ | [4] |

| ¹³C NMR | 28.9 | Singlet | C3 | [4] |

| ¹³C NMR | 36.0 | Singlet | C2 | [4] |

| ¹³C NMR | 62.5 | Singlet | -CH₂-OH (C1) | [4] |

| ¹³C NMR | 67.5 | Singlet | -CH(OH)- (C4) | [4] |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) that may be weak or absent, and several characteristic fragment ions.

| m/z | Interpretation | Reference(s) |

| 45 | [C₂H₅O]⁺ | [2] |

| 59 | [C₃H₇O]⁺ | [2] |

| 86 | [M - H₂O]⁺ | [2] |

| 104 | [M]⁺ (Molecular Ion) | [2] |

Experimental Protocols: Synthesis from Renewable Feedstocks

The synthesis of this compound from biomass-derived platform molecules, such as levulinic acid and its derivative γ-valerolactone (GVL), is a key area of research, offering a sustainable alternative to petrochemical routes.

Synthesis of this compound via Hydrogenation of γ-Valerolactone (GVL)

This protocol describes a typical procedure for the catalytic hydrogenation of GVL to this compound in a fixed-bed reactor.

Materials:

-

γ-Valerolactone (GVL)

-

Solvent (e.g., n-butanol or 1,4-dioxane)

-

Hydrogen (H₂) gas

-

Heterogeneous catalyst (e.g., Cu/SiO₂)

-

Inert gas (e.g., Nitrogen) for purging

Equipment:

-

High-pressure fixed-bed reactor system

-

High-pressure liquid pump

-

Mass flow controller for hydrogen

-

Temperature controller and furnace

-

Back-pressure regulator

-

Condenser and product collection vessel

-

Gas chromatograph (GC) for analysis

Procedure:

-

Catalyst Preparation and Loading: The Cu/SiO₂ catalyst is prepared and activated according to established procedures. A specific amount of the catalyst is then loaded into the fixed-bed reactor.

-

System Purge: The reactor system is purged with an inert gas, such as nitrogen, to remove any air.

-

Pressurization and Heating: The system is pressurized with hydrogen to the desired reaction pressure (e.g., 0.7–1.3 MPa). The reactor is then heated to the target temperature (e.g., 363–443 K).[6]

-

Reaction Initiation: A solution of GVL in the chosen solvent (e.g., 10 wt.%) is fed into the reactor at a constant flow rate using a high-pressure pump.[6]

-

Reaction Monitoring: The reaction is carried out for a specified duration. The product stream exiting the reactor is cooled in a condenser, and the liquid products are collected. Samples are taken periodically and analyzed by gas chromatography to determine the conversion of GVL and the selectivity to this compound.[6]

-

Product Isolation: After the reaction, the collected liquid product mixture can be subjected to distillation to separate the this compound from the solvent and any byproducts.

Signaling Pathways and Logical Relationships

The synthesis of this compound from levulinic acid, a platform chemical derived from lignocellulosic biomass, involves a multi-step catalytic pathway. Understanding this pathway is crucial for optimizing reaction conditions and catalyst selection.

Applications

This compound serves as a valuable building block in several areas of chemical synthesis and materials science.

-

Polymer Synthesis: It is used as a monomer in the preparation of polyesters and polyurethanes.[7] These polymers can have applications in coatings, adhesives, and elastomers. It has also been specifically used in the preparation of poly(ortho esters), which are biodegradable polymers with potential applications in drug delivery systems.[1]

-

Chemical Intermediate: The dehydration of this compound can yield 2-methyltetrahydrofuran, a useful solvent and potential biofuel component.[1] Its difunctional nature makes it a versatile starting material for the synthesis of other organic molecules.

For professionals in drug development, the primary relevance of this compound lies in its role as a monomer for creating biocompatible or biodegradable polymers. These polymers can be engineered for controlled release of active pharmaceutical ingredients (APIs). While direct incorporation into an API is less common, its use as a linker or scaffold in medicinal chemistry is a potential area for exploration.

Toxicology and Safety

The toxicological profile of this compound is not extensively documented. A safety data sheet indicates that there is no data available for acute toxicity, skin corrosion/irritation, carcinogenicity, or reproductive toxicity.[3] As with all chemicals, it should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. It is important to consult the full safety data sheet before use. For context, related diols such as 1,4-butanediol (B3395766) have undergone more extensive toxicological evaluation, but this data cannot be directly extrapolated to this compound.[8][9]

Conclusion

This compound is an important chemical intermediate with growing relevance, particularly due to its accessibility from renewable feedstocks. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for researchers in polymer science and organic synthesis. While its direct application in pharmaceuticals is still an emerging area, its role in the development of advanced polymers for drug delivery and other biomedical applications holds significant promise. Further research into its toxicological profile is necessary to fully establish its safety for broader applications.

References

- 1. This compound | 626-95-9 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jcia-bigdr.jp [jcia-bigdr.jp]

- 6. pure.nsu.ru [pure.nsu.ru]

- 7. CN108083977B - A kind of method for preparing this compound from furfural or furfuryl alcohol - Google Patents [patents.google.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. ntrl.ntis.gov [ntrl.ntis.gov]

An In-depth Technical Guide on the Solubility and Hygroscopic Nature of 1,4-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentanediol, a diol of significant interest in various chemical and pharmaceutical applications, exhibits distinct solubility and hygroscopic characteristics that are critical for its handling, formulation, and application. This technical guide provides a comprehensive overview of the current understanding of these properties. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes known information, provides data for structurally similar compounds, and outlines detailed experimental protocols for the precise determination of its solubility and hygroscopic behavior. This information is intended to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Introduction

This compound (CAS No: 626-95-9), with the chemical formula C₅H₁₂O₂, is a colorless, viscous liquid.[1] Its molecular structure, featuring two hydroxyl (-OH) groups, imparts a polar nature to the molecule, which dictates its solubility and hygroscopic properties. An understanding of these characteristics is paramount for its effective use as a solvent, a building block in polymer synthesis, or as an excipient in pharmaceutical formulations.[1][2] This guide delves into the specifics of its solubility in various media and its tendency to absorb moisture from the atmosphere.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of its behavior in various environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₂ | [3][4] |

| Molecular Weight | 104.15 g/mol | [3] |

| Appearance | Colorless, viscous liquid | [1] |

| Density | 0.986 g/mL at 25 °C | [3][4] |

| Boiling Point | 72-73 °C at 0.03 mmHg | [3][4] |

| Refractive Index | n20/D 1.447 | [3][4] |

| Flash Point | >113 °C | [5] |

Solubility of this compound

The presence of two hydroxyl groups in this compound allows for the formation of hydrogen bonds, which significantly influences its solubility.

Aqueous Solubility

Solubility in Organic Solvents

This compound is also soluble in a variety of organic solvents.[1][6] Although quantitative data for this compound is sparse, information on the closely related isomer, 1,5-Pentanediol, provides valuable insight into its likely solubility profile. 1,5-Pentanediol is reported to be miscible with polar solvents like methanol, ethanol, and acetone. This suggests that this compound is likely miscible with a similar range of polar organic solvents. A qualitative summary of the expected solubility of this compound is presented in Table 2.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Expected Solubility | Rationale |

| Water | Soluble / Miscible | Presence of two hydroxyl groups capable of hydrogen bonding with water. |

| Methanol | Miscible | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Miscible | Polar protic solvent, capable of hydrogen bonding. |

| Acetone | Miscible | Polar aprotic solvent, can act as a hydrogen bond acceptor. |

| Chloroform | Likely Soluble | Moderately polar solvent. |

| Toluene | Likely Sparingly Soluble | Nonpolar aromatic solvent. |

| Hexane | Likely Insoluble | Nonpolar aliphatic solvent. |

Hygroscopic Nature of this compound

This compound is consistently described as being hygroscopic, meaning it has the ability to attract and absorb moisture from the surrounding environment.[1] This property is a direct consequence of the presence of the hydrophilic hydroxyl groups. The hygroscopic nature of this compound is an important consideration for its storage and handling, as the absorption of water can potentially affect its physical properties and purity.

Quantitative data on the hygroscopicity of this compound, such as the amount of water absorbed at different relative humidity (RH) levels, is not widely available. To accurately quantify this property, experimental methods such as Dynamic Vapor Sorption (DVS) are recommended.

Experimental Protocols

For researchers requiring precise quantitative data on the solubility and hygroscopicity of this compound, the following detailed experimental protocols are provided as a guide.

Protocol for Determination of Solubility

This protocol outlines the equilibrium solubility assay method for determining the solubility of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved this compound is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the supernatant remains constant).

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved droplets.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions using a validated GC-FID method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Logical Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Protocol for Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)

This protocol describes the use of a Dynamic Vapor Sorption (DVS) analyzer to measure the moisture sorption and desorption characteristics of this compound.[8][9][10][11]

Objective: To quantify the hygroscopic nature of this compound by generating a moisture sorption-desorption isotherm.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) analyzer

-

This compound (high purity)

-

Nitrogen gas (high purity, for drying)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 10-20 mg) onto the DVS sample pan.

-

-

Drying:

-

Place the sample pan in the DVS instrument.

-

Dry the sample in the instrument at a defined temperature (e.g., 25 °C) under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

-

-

Sorption Phase:

-

Increase the relative humidity (RH) in the sample chamber in a stepwise manner (e.g., in increments of 10% RH from 0% to 90% RH).

-

At each RH step, allow the sample to equilibrate until the mass change over time ( dm/dt ) is below a specified threshold (e.g., 0.002 %/min).

-

Record the equilibrium mass at each RH step.

-

-

Desorption Phase:

-

Once the maximum RH (e.g., 90%) is reached and the sample has equilibrated, decrease the RH in a stepwise manner back to 0% RH, following the same increments as the sorption phase.

-

Record the equilibrium mass at each desorption step.

-

-

Data Analysis:

-

Plot the percentage change in mass ((wet mass - dry mass) / dry mass * 100) against the relative humidity for both the sorption and desorption phases.

-

This plot represents the moisture sorption-desorption isotherm, which provides a quantitative measure of the hygroscopicity of this compound.

-

Experimental Workflow for DVS Analysis

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Conclusion

This compound is a hygroscopic liquid with good solubility in water and polar organic solvents. While precise quantitative data on these properties are not extensively documented in public literature, this guide provides a solid foundation based on available information and data from analogous compounds. For applications requiring exact values, the detailed experimental protocols for solubility and hygroscopicity determination outlined herein will enable researchers and professionals in drug development and other scientific fields to generate the necessary data for their specific needs. A thorough understanding and quantification of these fundamental properties are essential for the successful application and formulation of this compound.

References

- 1. CAS 626-95-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 626-95-9 [chemicalbook.com]

- 3. 1,4-戊二醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CAS#:626-95-9 | Chemsrc [chemsrc.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 11. mt.com [mt.com]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 1,4-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties and chemical stability of 1,4-Pentanediol. The information is compiled from peer-reviewed literature and established chemical databases, offering a valuable resource for professionals in research, development, and pharmaceutical sciences. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key measurements are provided.

Thermodynamic Properties of this compound

The thermodynamic properties of this compound are crucial for its application in various chemical processes, including its use as a solvent, a reactant in polymer synthesis, and in the formulation of pharmaceutical products. A summary of key thermodynamic data is presented in Table 1.

Table 1: Thermodynamic Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Formula | C5H12O2 | - | [1] |

| Molecular Weight | 104.15 | g/mol | [1] |

| Boiling Point | 72-73 @ 0.03 mmHg | °C | [2][3][4] |

| Density | 0.986 @ 25 °C | g/mL | [2][3] |

| Refractive Index | 1.447 @ 20 °C | - | [2][3][4] |

| Vapor Pressure | See Table 2 | kPa | [5] |

| Heat of Vaporization (Δl g,idHm 0) | 59.9 ± 0.6 | kJ·mol⁻¹ | [5] |

| Enthalpy of Formation (Gas) | Data not readily available | kJ/mol | [6] |

| Enthalpy of Formation (Liquid) | Data not readily available | kJ/mol | [6] |

| Ideal Gas Heat Capacity (Cp,gas) | Data available as a function of temperature | J/mol·K | [6][7] |

| Critical Temperature | Data not readily available | K | [6] |

| Critical Pressure | Data not readily available | kPa | [6] |

| Critical Density | Data not readily available | kg/m ³ | [6] |

Table 2: Vapor Pressure of this compound as a Function of Temperature

| Temperature (K) | Vapor Pressure (kPa) |

| 413.1 | 5.3 |

| 427.2 | 9.1 |

| 441.0 | 15.1 |

| 454.4 | 24.8 |

| 467.4 | 39.5 |

| 480.0 | 61.1 |

| 496.5 | 98.8 |

| Data sourced from the Journal of Chemical & Engineering Data[5] |

Chemical Stability of this compound

This compound is a stable compound under recommended storage conditions, which include an inert atmosphere at room temperature[8]. It is described as hygroscopic, meaning it readily absorbs moisture from the air[8][9].

Decomposition: The primary decomposition pathway for this compound is through dehydration at elevated temperatures. In the presence of a catalyst or at high temperatures in water, it undergoes intramolecular cyclization to form 2-methyltetrahydrofuran[2][3]. This reaction is a key consideration in its synthesis and purification, as well as in high-temperature applications[5][10]. While specific kinetic data for this compound is not readily available, a study on the analogous dehydration of 1,4-butanediol (B3395766) to tetrahydrofuran (B95107) in high-temperature water provides insight into the mechanism. This reaction is reversible and can be influenced by pH[2][11][12].

Incompatible Materials: To ensure its stability, this compound should not be stored with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, or reducing agents[13]. Contact with these substances can lead to potentially hazardous reactions.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of thermodynamic properties. Below are protocols for key experimental techniques.

Determination of Vapor Pressure (Static Method)

The static method is a common technique for measuring the vapor pressure of a liquid at different temperatures.

Methodology:

-

A sample of purified this compound is placed in a thermostatted vessel connected to a pressure measuring device (manometer) and a vacuum pump.

-

The sample is thoroughly degassed to remove any dissolved gases. This is typically achieved by several freeze-pump-thaw cycles.

-

The vessel is then heated to a desired temperature and allowed to reach thermal equilibrium.

-

At equilibrium, the pressure measured by the manometer is the vapor pressure of the substance at that temperature.

-

This process is repeated at various temperatures to obtain a vapor pressure curve[14][15].

Determination of Heat Capacity (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The instrument heats both pans at a constant rate, and the difference in heat flow required to maintain the same temperature between the sample and the reference is measured.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

-

A baseline is established by running the experiment with two empty pans. A calibration standard with a known heat capacity (e.g., sapphire) is also run to determine the instrument's calibration factor.

-

The heat capacity of the sample is then calculated using the following equation:

Cp,sample = (Δq / msample) * (Cp,std * mstd / Δqstd)

where:

Visualizations

Dehydration of this compound to 2-Methyltetrahydrofuran (B130290)

The following diagram illustrates the chemical transformation of this compound into 2-methyltetrahydrofuran through dehydration.

Caption: Dehydration of this compound.

Experimental Workflow for Vapor Pressure Measurement

This diagram outlines the key steps in determining the vapor pressure of this compound using a static method.

Caption: Vapor Pressure Measurement Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic production of this compound from furfural in a fixed-bed system under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. calnesis.com [calnesis.com]

- 7. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]

- 8. docta.ucm.es [docta.ucm.es]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic production of this compound from lignocellulosic biomass - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00180J [pubs.rsc.org]

- 11. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. zenodo.org [zenodo.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Vapor Pressure [chem.purdue.edu]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Safe Handling, Storage, and Use of 1,4-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage recommendations for 1,4-Pentanediol (CAS No: 626-95-9). The information is intended to support laboratory personnel in minimizing risks and ensuring safe practice when working with this chemical. While this compound is a valuable synthetic intermediate, a thorough understanding of its properties and potential hazards is essential.

Section 1: Chemical and Physical Properties

This compound is a viscous, colorless, and hygroscopic liquid that is miscible with water.[1] Its key physical and chemical properties are summarized below. This data is crucial for understanding its behavior under various laboratory conditions, including potential volatilization and interactions with other substances.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₂ | [2] |

| Molecular Weight | 104.15 g/mol | [2] |

| Appearance | Viscous, colorless liquid | [1] |

| Density | 0.986 g/mL at 25 °C | [2] |

| Boiling Point | 72-73 °C at 0.03 - 0.04 hPa | [2] |

| Flash Point | >113 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.447 | [3] |

| Hygroscopicity | Hygroscopic | [1] |

Section 2: Toxicological Data and Hazard Summary

A critical aspect of working with this compound is the limited availability of specific acute toxicological data. Literature searches and safety data sheets repeatedly note that no significant acute toxicological data has been identified.[1][2] This absence of data necessitates a cautious approach, treating the substance as potentially hazardous.

General Hazard Profile:

-

Considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1]

-

It is a combustible liquid, presenting a slight fire hazard when exposed to heat or flame.[1]

| Exposure Route | Summary of Potential Health Effects | Citation(s) |

| Oral (Ingestion) | Accidental ingestion may be damaging to the health of the individual. Overexposure to non-ring alcohols can lead to nervous system symptoms such as headache, muscle weakness, confusion, and dizziness. | [1] |

| Dermal (Skin Contact) | Skin contact is not generally considered to have harmful health effects. However, the material may cause health damage following entry through wounds, lesions, or abrasions. Repeated exposure can lead to skin cracking or dryness. There is some evidence it may cause skin inflammation in some individuals. | [1] |

| Inhalation | Not thought to produce significant respiratory irritation. However, prolonged inhalation of vapors or aerosols may cause respiratory discomfort. Inhalation of vapors may lead to drowsiness and dizziness. | [1] |

| Ocular (Eye Contact) | While not classified as an irritant, direct contact may cause transient discomfort, characterized by tearing or redness, similar to windburn. | [1] |

Carcinogenicity: There is no evidence to suggest that this compound is a carcinogen. It is not identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is paramount to ensure safety. This involves a combination of engineering controls, safe work practices, and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: Local exhaust ventilation is typically required to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The selection of PPE is dependent on the specific laboratory procedure and the risk of exposure. The following flowchart provides a decision-making guide for selecting appropriate PPE.

Caption: PPE selection workflow for handling this compound.

General Handling Protocol

-

Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Examine your skin for any open cuts or abrasions and ensure they are suitably protected.[1]

-

Avoid Contact: Avoid all personal contact with the chemical, including inhalation of vapors.[1]

-

Clothing: Do not allow clothing wet with the material to remain in contact with the skin.[1]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling. Change contaminated clothing promptly.[5]

-

End of Use: After using gloves, hands should be washed and dried thoroughly. Application of a non-perfumed moisturizer is recommended.[1]

Section 4: Storage and Incompatibility

Proper storage is critical to maintain the chemical's stability and prevent hazardous reactions. This compound is stable under recommended storage conditions but is hygroscopic and incompatible with certain materials.[1][2]

Caption: Storage requirements and chemical incompatibilities for this compound.

Recommended Storage Methods:

-

Store in original containers, such as metal cans or drums.[1]

-

Keep containers securely sealed to protect from moisture, as the material is hygroscopic.[1]

-

Regularly check containers for leaks.[1]

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required. The following protocols outline the necessary steps.

First Aid Measures Protocol

| Exposure Type | Protocol Steps | Citation(s) |

| Inhalation | 1. Remove the individual from the contaminated area to fresh air. 2. Lay the patient down and keep them warm and rested. 3. If not breathing, give artificial respiration. 4. Seek medical attention if symptoms persist. | [1][2] |

| Skin Contact | 1. Immediately remove all contaminated clothing, including footwear. 2. Flush the affected skin and hair with running water. If available, use soap. 3. Seek medical attention if irritation develops or persists. | [1] |

| Eye Contact | 1. Immediately wash out the eye with fresh, running water. 2. Ensure complete irrigation by keeping eyelids apart and moving them occasionally. 3. Continue flushing for at least 15 minutes. 4. Seek medical attention. | [1] |

| Ingestion | 1. Rinse the mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | [1][2] |

Spill Response Protocol

The response to a spill should be dictated by its size and location. The following workflow outlines procedures for both minor and major spills.

Caption: Workflow for responding to a this compound spill.

Fire Fighting Measures

-

Extinguishing Media: Use alcohol-stable foam, dry chemical powder, or carbon dioxide.[1]

-

Hazards: The substance is combustible. Combustion may produce carbon dioxide (CO₂) and other toxic or corrosive fumes.[1]

-

Firefighter PPE: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA).[1]

-

Incompatibility: Avoid contamination with oxidizing agents (e.g., nitrates, chlorine bleaches) as this may result in ignition.[1]

References

Potential Biological Activities of 1,4-Pentanediol Derivatives: A Technical Guide for Researchers

Disclaimer: As of late 2025, publicly available data on the specific biological activities of 1,4-pentanediol derivatives is limited. This guide provides a comprehensive overview of the known activities of the parent compound and related diols, alongside detailed experimental protocols to facilitate the investigation of novel this compound derivatives.

Introduction

This compound is a diol isomer that, along with its derivatives, holds potential for various biological applications. While research into the specific pharmacological effects of this compound derivatives is still emerging, the broader class of diols has demonstrated a range of activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential biological activities of this compound derivatives and to offer detailed methodologies for their synthesis and biological evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as esters and ethers, can be achieved through standard organic chemistry reactions. The following are generalized protocols for the synthesis of these derivatives.

Synthesis of this compound Esters

Esterification of this compound can be carried out by reacting the diol with a carboxylic acid or its more reactive derivative, such as an acyl chloride or acid anhydride, typically in the presence of an acid catalyst.

Experimental Protocol: Synthesis of a this compound Diester

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Addition of Reagents: Add a base, such as pyridine (B92270) or triethylamine (B128534) (2.2 equivalents), to the solution. Subsequently, slowly add the acyl chloride (2.2 equivalents) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of this compound Ethers

Etherification of this compound can be accomplished via the Williamson ether synthesis, where the diol is first converted to its dialkoxide followed by reaction with an alkyl halide.

Experimental Protocol: Synthesis of a this compound Diether

-

Formation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a dry aprotic solvent (e.g., THF or DMF). Add a strong base, such as sodium hydride (2.2 equivalents), portion-wise at 0 °C.

-

Addition of Alkyl Halide: After the evolution of hydrogen gas ceases, add the alkyl halide (2.2 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Potential Biological Activities and Investigative Protocols

Based on the activities of related diols, this compound derivatives could plausibly exhibit antimicrobial, cytotoxic, and anti-inflammatory properties. The following sections detail the experimental protocols to investigate these potential activities.

Antimicrobial Activity

Some diols, such as 1,5-pentanediol, have been shown to possess antimicrobial properties. It is hypothesized that they may disrupt the bacterial cell membrane, leading to cell lysis. Derivatives of this compound could be screened for similar activity against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity

Quantitative data from antimicrobial susceptibility testing is typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| This compound Derivative A | >128 | 64 | 128 |

| This compound Derivative B | 32 | 16 | 64 |

| Positive Control (e.g., Ciprofloxacin) | 1 | 0.5 | N/A |

| Positive Control (e.g., Fluconazole) | N/A | N/A | 2 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[1]

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Visualization: Antimicrobial Susceptibility Testing Workflow

Cytotoxic Activity

The potential for this compound derivatives to induce cell death in cancer cell lines is an important area of investigation. Cytotoxicity can be assessed using various in vitro assays that measure cell viability and proliferation.

Data Presentation: Cytotoxic Activity

Cytotoxicity is often expressed as the IC₅₀ value, which is the concentration of a compound that inhibits 50% of cell growth or viability.

| Compound | Cell Line A (e.g., MCF-7) IC₅₀ (µM) | Cell Line B (e.g., A549) IC₅₀ (µM) | Normal Cell Line (e.g., HGF) IC₅₀ (µM) |

| This compound Derivative C | 15.2 | 25.8 | >100 |

| This compound Derivative D | 5.7 | 8.1 | 50.3 |

| Positive Control (e.g., Doxorubicin) | 0.8 | 1.2 | 5.4 |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.

Visualization: Cytotoxicity Testing Workflow

Anti-inflammatory Activity

Certain plant-derived compounds with diol structures have shown anti-inflammatory properties by modulating inflammatory signaling pathways.[3] Derivatives of this compound could be investigated for their ability to suppress the production of pro-inflammatory mediators in immune cells, such as macrophages.

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory effect can be quantified by measuring the inhibition of pro-inflammatory markers like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

| Compound | NO Production IC₅₀ (µM) | IL-6 Production IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) |

| This compound Derivative E | 22.5 | 35.1 | 40.2 |

| This compound Derivative F | 8.9 | 12.4 | 15.7 |

| Positive Control (e.g., Dexamethasone) | 1.2 | 0.5 | 0.8 |

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium. Seed the cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours to induce the production of nitric oxide.

-

Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The presence of nitrite, a stable product of NO, will lead to the formation of a colored azo compound.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced by the cells.

-

IC₅₀ Calculation: Determine the concentration of the compound that inhibits 50% of NO production compared to the LPS-stimulated control.

Visualization: Anti-inflammatory Signaling Pathway

Conclusion

While direct evidence for the biological activities of this compound derivatives is currently scarce, the established activities of related diols suggest that this class of compounds warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of the antimicrobial, cytotoxic, and anti-inflammatory potential of novel this compound derivatives. Such studies are crucial for unlocking the therapeutic potential of these compounds and for the development of new pharmacological agents. It is recommended that future research focuses on the synthesis of a diverse library of this compound esters and ethers, followed by comprehensive biological screening using the methodologies outlined herein.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Novel Derivatives and Analogues of 1,4-Pentanediol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentanediol, a chiral diol readily accessible from biomass-derived platform chemicals such as furfural (B47365) and levulinic acid, presents an intriguing yet underexplored scaffold for the development of novel therapeutic agents. Its simple, flexible aliphatic chain with hydroxyl groups at the 1 and 4 positions offers versatile handles for chemical modification, allowing for the synthesis of a diverse array of derivatives, including esters, ethers, carbamates, and heterocyclic analogues. This technical guide provides a comprehensive overview of the synthesis, potential pharmacological applications, and experimental protocols for the exploration of novel this compound derivatives. By leveraging established principles of medicinal chemistry, this document aims to furnish researchers and drug development professionals with the foundational knowledge to unlock the therapeutic potential of this bio-based building block.

Introduction: The Case for this compound in Medicinal Chemistry

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. An ideal starting scaffold for such endeavors often possesses key attributes: synthetic accessibility, stereochemical diversity, and functional groups amenable to chemical elaboration. This compound, particularly in its chiral forms, (R)- and (S)-1,4-pentanediol, fits this profile. The growing emphasis on sustainable and green chemistry further enhances its appeal, as it can be efficiently produced from renewable biomass sources.

While its isomer, 1,5-pentanediol (B104693), has garnered attention for its antimicrobial properties, the medicinal chemistry landscape of this compound derivatives remains largely uncharted. This guide seeks to bridge this gap by proposing synthetic strategies and potential therapeutic targets for novel analogues of this compound, thereby providing a roadmap for its exploration in drug discovery programs.

Synthesis of Novel this compound Derivatives

The two hydroxyl groups of this compound serve as primary points for chemical modification. The following sections detail the synthesis of key classes of derivatives.

Ester Derivatives

Esterification of one or both hydroxyl groups can modulate the lipophilicity and pharmacokinetic properties of the parent diol.

Experimental Protocol: Synthesis of this compound Diester

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, add triethylamine (B128534) (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (2.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the desired diester.

Ether Derivatives

Etherification can enhance metabolic stability compared to esters.

Experimental Protocol: Synthesis of this compound Diether

-

To a suspension of sodium hydride (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add the desired alkyl halide (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Carbamate (B1207046) Derivatives

The carbamate functionality is a common motif in pharmaceuticals, known for its ability to participate in hydrogen bonding and improve metabolic stability.

Experimental Protocol: Synthesis of this compound Dicarbamate

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired isocyanate (2.2 eq).

-

Add a catalytic amount of dibutyltin (B87310) dilaurate.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Heterocyclic Analogues

The diol functionality of this compound can be utilized to construct various heterocyclic systems, which are privileged scaffolds in medicinal chemistry. For example, conversion to a dimesylate followed by reaction with a dinucleophile can lead to the formation of seven-membered rings.

Potential Therapeutic Applications and Biological Evaluation

While direct pharmacological data on novel this compound derivatives is scarce, we can extrapolate potential applications based on the activities of structurally related molecules.

Antimicrobial Agents

Given that 1,5-pentanediol exhibits antimicrobial activity, likely by disrupting cellular membranes through dehydration, it is plausible that derivatives of this compound could possess similar properties. Ester and ether derivatives with varying alkyl chain lengths could be synthesized and screened against a panel of pathogenic bacteria and fungi.

Table 1: Hypothetical Quantitative Data for Antimicrobial Activity of this compound Derivatives

| Compound | Derivative Type | Alkyl Chain | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 1a | Di-ester | C4 | 128 | 256 | 64 |

| 1b | Di-ester | C8 | 32 | 64 | 16 |

| 1c | Di-ester | C12 | 16 | 32 | 8 |

| 2a | Di-ether | C4 | 256 | >512 | 128 |

| 2b | Di-ether | C8 | 64 | 128 | 32 |

| 2c | Di-ether | C12 | 32 | 64 | 16 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Agents

Simple aliphatic chains are integral components of many anticancer drugs. For instance, derivatives of pentanedioic acid have been investigated as farnesyltransferase inhibitors. By incorporating the this compound scaffold into structures known to target cancer-related pathways, novel anticancer agents could be developed. For example, esterification with moieties known to interact with specific kinases or other cancer targets could be a viable strategy.

Table 2: Hypothetical Quantitative Data for Anticancer Activity of this compound Derivatives

| Compound | Target Moiety | Cell Line | IC₅₀ (µM) |

| 3a | Kinase Inhibitor Fragment A | HCT116 (Colon) | 15.2 |

| 3b | Kinase Inhibitor Fragment B | A549 (Lung) | 8.7 |

| 4a | Apoptosis-Inducing Moiety X | MCF-7 (Breast) | 22.5 |

| 4b | Apoptosis-Inducing Moiety Y | HeLa (Cervical) | 12.1 |

Experimental Protocol: MTT Cell Viability Assay

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Workflows and Pathways

To aid in the conceptualization of research and development efforts around this compound, the following diagrams illustrate key workflows and potential mechanisms of action.

Conclusion and Future Directions

This compound represents a versatile and readily available scaffold that holds significant, yet largely untapped, potential for the development of novel therapeutic agents. This guide has outlined synthetic routes to key classes of derivatives and proposed potential therapeutic applications in the fields of antimicrobial and anticancer research, supported by detailed experimental protocols. The true therapeutic value of this compound derivatives will only be revealed through systematic synthesis and biological screening. Future work should focus on the creation of diverse chemical libraries based on the this compound core and their evaluation in a broad range of biological assays. Furthermore, the exploration of its chiral nature in asymmetric synthesis could lead to the discovery of highly potent and selective drug candidates. The journey to unlock the full potential of this humble diol has just begun.

Methodological & Application

Application Notes and Protocols for the Synthesis of Biodegradable Polyesters Using 1,4-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of biodegradable polyesters utilizing 1,4-pentanediol (1,4-PDO), a bio-based monomer. The inclusion of 1,4-PDO in the polyester (B1180765) backbone can impart unique properties, such as altered crystallinity and thermal behavior, making these polymers promising candidates for various applications, including drug delivery, tissue engineering, and sustainable packaging. This document outlines two primary synthesis routes: a solvent-free melt polycondensation and an enzyme-catalyzed polymerization, offering both a conventional and a green chemistry approach.

Introduction to this compound in Polyester Synthesis

This compound is a diol that can be derived from renewable resources, positioning it as a sustainable building block for biodegradable polyesters. Its structure, containing a chiral center, can influence the morphology and properties of the resulting polymers, often leading to amorphous or semi-crystalline materials with distinct thermal and mechanical characteristics compared to polyesters synthesized from symmetrical diols like 1,4-butanediol. The use of 1,4-PDO allows for the tuning of polyester properties to suit specific applications. For instance, novel polyester polyols prepared from biobased this compound have shown suitability for use in adhesives and polyurethanes.[1][2][3]

Data Presentation: Properties of this compound-Based Polyesters

The properties of polyesters synthesized using this compound are highly dependent on the co-monomer (dicarboxylic acid) and the synthesis method. Below is a summary of representative quantitative data for polyesters synthesized via a solvent-free melt polycondensation method using phosphoric acid as a catalyst.

| Diacid Co-monomer | Targeted Molecular Weight ( g/mol ) | Measured Molecular Weight (GPC, g/mol ) | Acid Number (mg KOH/g) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Reference |

| Succinic Acid | 3000 | 3700 | 3.7 | Not Determined | Not Determined | [1][2] |

| Glutaric Acid | 3000 | 3500 | 4.1 | Not Determined | Not Determined | [1][2] |

| Adipic Acid | 3000 | 3600 | 3.9 | Not Determined | Not Determined | [1][2] |

| Azelaic Acid | 3000 | 3600 | 4.0 | Not Determined | Not Determined | [1][2] |

| Sebacic Acid | 3000 | 3700 | 3.8 | Not Determined | Not Determined | [1][2] |

| Dodecanedioic Acid | 3000 | 3600 | 3.6 | Not Determined | <0 | [1][2] |

| Tetradecanedioic Acid | 3000 | - | - | Not Determined | Crystalline | [1][2] |

Experimental Protocols

Protocol 1: Solvent-Free Melt Polycondensation of Poly(1,4-pentylene succinate)

This protocol describes the synthesis of a polyester polyol from this compound and succinic acid using a solvent-free melt polycondensation method with phosphoric acid as a catalyst.[1][2]

Materials:

-

This compound (1,4-PDO)

-

Succinic Acid

-

Phosphoric Acid (H₃PO₄)

-

Nitrogen gas (high purity)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser with a collection flask

-

Vacuum pump

-

Schlenk line or similar inert gas setup

Procedure:

Step 1: Esterification

-

Charge the three-necked flask with equimolar amounts of this compound and succinic acid.

-

Equip the flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask.

-

Purge the reactor with nitrogen gas for at least 15 minutes to create an inert atmosphere.

-

Begin stirring and heat the mixture to a temperature of 160-180°C.

-

Continue the reaction under a gentle flow of nitrogen for 2-4 hours. Water will be generated as a byproduct and collected in the receiving flask. The reaction progress can be monitored by measuring the amount of water collected.

Step 2: Polycondensation

-

After the initial esterification phase, add the phosphoric acid catalyst (approximately 0.3 mol% relative to the diacid).

-

Gradually increase the temperature to 180-200°C.

-

Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over approximately 1 hour. This facilitates the removal of excess this compound and water, driving the polymerization reaction forward.

-